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Compound of Interest

Compound Name: 3-Bromo-2,5-dimethylthiophene

Cat. No.: B1269913 Get Quote

3-Bromo-2,5-dimethylthiophene is a heterocyclic organic compound that serves as a highly

versatile and valuable intermediate in synthetic organic chemistry.[1][2] Its structure, featuring a

thiophene core with methyl groups blocking the highly reactive α-positions (2- and 5-), directs

synthetic transformations to the less-activated β-position (3-). This specific arrangement of a

reactive bromine handle at the 3-position makes it a crucial synthon for introducing the 2,5-

dimethylthien-3-yl moiety into more complex molecular architectures. This scaffold is of

significant interest to the pharmaceutical industry, appearing in patented molecules investigated

as inhibitors of viral replication and Factor Xa inhibitors.[3] This guide provides an in-depth

exploration of its synthesis, core reactivity, and practical applications, grounded in established

chemical principles and protocols.

Physicochemical & Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of sound

experimental design.
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Property Value Source(s)

CAS Number 31819-37-1 [1][4]

Molecular Formula C₆H₇BrS [1][5]

Molecular Weight 191.09 g/mol [1][5]

Physical Form Liquid

Purity Typically ≥95% [2]

XLogP3 3.1 [3]

Storage
2-8°C, sealed in dry, dark

place
[6]

Safety & Handling: A Mandate for Precaution
3-Bromo-2,5-dimethylthiophene is classified as a hazardous substance requiring careful

handling in a controlled laboratory environment.

GHS Hazard Statements: H227 (Combustible liquid), H302 (Harmful if swallowed), H315

(Causes skin irritation).

GHS Pictograms: GHS07 (Exclamation mark).

Signal Word: Warning.

Core Handling Protocols:

Always handle this compound within a certified chemical fume hood to avoid inhalation of

vapors.[4]

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety

goggles, and a lab coat.[4][7]

Keep away from heat, sparks, and open flames.[8] Take measures to prevent the buildup of

electrostatic charge.[4]
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In case of accidental contact, wash skin thoroughly with soap and water.[7] For eye contact,

rinse cautiously with water for several minutes.[4]

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing

agents.[8]

Synthesis: Strategic Bromination of a Precursor
The synthesis of 3-Bromo-2,5-dimethylthiophene is most logically achieved through the

electrophilic bromination of its precursor, 2,5-dimethylthiophene. The methyl groups at the 2-

and 5-positions sterically and electronically direct the incoming electrophile (bromine) to one of

the two equivalent β-positions (3- or 4-), yielding the desired product with high regioselectivity.

Synthesis Workflow Diagram

2,5-Dimethylthiophene

3-Bromo-2,5-dimethylthiopheneElectrophilic Aromatic Substitution

N-Bromosuccinimide (NBS)
Acetonitrile (Solvent)

Click to download full resolution via product page

Caption: Synthesis of the target compound via electrophilic bromination.

Experimental Protocol: Synthesis via NBS Bromination
This protocol is adapted from standard procedures for the regioselective bromination of

activated aromatic compounds.[9] The choice of N-Bromosuccinimide (NBS) as the

brominating agent is strategic; it provides a controlled, slow release of electrophilic bromine,

minimizing over-bromination and side reactions compared to using elemental bromine (Br₂).

Materials & Equipment:

2,5-Dimethylthiophene (1.0 eq)
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N-Bromosuccinimide (NBS) (1.05 eq)

Acetonitrile (ACS Grade)

Round-bottom flask with magnetic stir bar

Ice bath

Standard glassware for workup (separatory funnel, flasks)

Rotary evaporator

Silica gel for column chromatography

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethylthiophene (1.0 eq) in

acetonitrile to a concentration of approximately 0.5 M.

Cooling: Place the flask in an ice bath and stir the solution under a nitrogen atmosphere for

10-15 minutes to cool to 0°C.

Reagent Addition: Add NBS (1.05 eq) portion-wise to the stirred solution over 5 minutes. The

slight excess of NBS ensures complete consumption of the starting material.

Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room

temperature. Stir for 30-60 minutes. Monitor the reaction progress by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a

separatory funnel and extract with dichloromethane or diethyl ether (3x volumes).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Final Purification: Purify the resulting crude oil by silica gel column chromatography, typically

using hexane as the eluent, to yield 3-Bromo-2,5-dimethylthiophene as a colorless to

slightly yellow liquid.
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Core Reactivity: The Gateway to Molecular
Complexity
The synthetic utility of 3-Bromo-2,5-dimethylthiophene stems from the versatility of its

carbon-bromine bond. This bond is readily transformed through several key organometallic

reactions, establishing the compound as a cornerstone for building more complex molecules.

Reactivity Pathways Diagram

Lithium-Halogen Exchange Suzuki Cross-Coupling Grignard Formation

3-Bromo-2,5-dimethylthiophene
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Caption: Key synthetic transformations of 3-Bromo-2,5-dimethylthiophene.

Lithium-Halogen Exchange
This is arguably the most powerful transformation for this substrate. The reaction with a strong

organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures results in a rapid

and clean exchange of bromine for lithium.[10] This forms a potent in situ nucleophile (3-lithio-

2,5-dimethylthiophene) that can react with a vast array of electrophiles.

Causality of Conditions:
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Low Temperature (-78°C): Essential to prevent side reactions. At higher temperatures, the

highly reactive thienyllithium intermediate can deprotonate the solvent or undergo undesired

coupling reactions.[10]

Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be

instantly quenched by protic sources like water. All glassware must be flame-dried and

solvents must be anhydrous.[10][11]

Choice of Reagent: While n-BuLi is common, tert-butyllithium (t-BuLi) can be advantageous

for more sterically hindered or less reactive bromides due to its higher reactivity.[12]

Experimental Protocol: Lithiation and Quench with an Electrophile

Setup: To a flame-dried, three-necked flask under a positive pressure of argon or nitrogen,

add 3-Bromo-2,5-dimethylthiophene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF)

to a concentration of ~0.3 M.

Cooling: Cool the solution to -78°C using a dry ice/acetone bath and stir for 15 minutes.

Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature

below -70°C.

Stirring: Stir the resulting mixture at -78°C for 30-60 minutes to ensure complete lithium-

halogen exchange.[10]

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) (1.2

eq), either neat or dissolved in anhydrous THF, dropwise while maintaining the -78°C

temperature.

Warming & Workup: After the addition, stir for another hour at -78°C before allowing the

reaction to slowly warm to room temperature over several hours. Quench the reaction

carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.[10] Extract the

product with an organic solvent, dry, and purify as needed.

Palladium-Catalyzed Suzuki Cross-Coupling
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The Suzuki reaction is a cornerstone of modern organic synthesis for forming carbon-carbon

bonds. In this context, it allows for the direct coupling of the 3-thienyl core with various aryl or

vinyl boronic acids or esters. This is a primary method for synthesizing biaryl structures, which

are prevalent in medicinal chemistry.[13][14]

Causality of Conditions:

Palladium(0) Catalyst: The active catalytic species that undergoes oxidative addition into the

C-Br bond, initiating the catalytic cycle.[13]

Base (e.g., K₃PO₄, K₂CO₃): Required to activate the boronic acid, forming a more

nucleophilic boronate species that participates in the crucial transmetalation step.[15]

Solvent System: Often a mixture of an organic solvent (like 1,4-dioxane or toluene) and

water is used to dissolve both the organic and inorganic reagents.[15]

Experimental Protocol: Suzuki Cross-Coupling with an Arylboronic Acid

Setup: In a Schlenk flask, combine 3-Bromo-2,5-dimethylthiophene (1.0 eq), the desired

arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like

K₃PO₄ (2.0 eq).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three

times.

Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 4:1

ratio).

Heating: Heat the reaction mixture with vigorous stirring to 80-100°C for 12-24 hours.[15]

Monitor by TLC or LC-MS.

Workup: After cooling to room temperature, dilute the mixture with water and extract with an

organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄,

concentrate, and purify by column chromatography to isolate the 3-aryl-2,5-

dimethylthiophene product.
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Grignard Reagent Formation
Treatment with magnesium metal converts the bromide into the corresponding Grignard

reagent, 3-(bromomagnesio)-2,5-dimethylthiophene. While less nucleophilic than the

organolithium equivalent, Grignard reagents are highly effective for reacting with carbonyls and

other electrophiles and are often more tolerant of certain functional groups.[16]

Causality of Conditions:

Activated Magnesium: Magnesium turnings must be activated (e.g., by crushing or using a

crystal of iodine) to remove the passivating oxide layer and initiate the insertion reaction.[16]

Anhydrous Ether Solvents: THF or diethyl ether are crucial for solvating and stabilizing the

Grignard reagent. The reaction is highly sensitive to moisture.[16]

Spectroscopic Characterization
Authenticating the structure of 3-Bromo-2,5-dimethylthiophene and its derivatives relies on

standard spectroscopic techniques.
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Technique Expected Data/Features Source(s)

¹H NMR

Two singlets for the methyl

groups (C2-CH₃ and C5-CH₃)

and one singlet for the lone

aromatic proton (H4).

[17][18]

¹³C NMR

Six distinct carbon signals: two

for the methyl groups, and four

for the thiophene ring carbons

(C2, C3, C4, C5). The carbon

bearing the bromine (C3) will

be shifted upfield relative to

the other sp² carbons.

[5][19]

Mass Spec.

A characteristic isotopic pattern

for the molecular ion [M]⁺ and

[M+2]⁺ in an approximate 1:1

ratio, indicative of the

presence of one bromine

atom.

[17]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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